molecular formula C22H22Cl2N4O2 B2800545 (4-(2,3-dichlorophenyl)piperazin-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone CAS No. 1219911-45-1

(4-(2,3-dichlorophenyl)piperazin-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone

Cat. No.: B2800545
CAS No.: 1219911-45-1
M. Wt: 445.34
InChI Key: LTQAICASZMAXAX-UHFFFAOYSA-N
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Description

(4-(2,3-dichlorophenyl)piperazin-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone is a useful research compound. Its molecular formula is C22H22Cl2N4O2 and its molecular weight is 445.34. The purity is usually 95%.
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Biological Activity

The compound (4-(2,3-dichlorophenyl)piperazin-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanism of action, and relevant studies that highlight its efficacy and safety profile.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Piperazine ring : A common motif in many pharmaceuticals, providing a framework for interaction with biological targets.
  • Dichlorophenyl substitution : Known for enhancing lipophilicity and bioactivity.
  • Methoxyphenyl and pyrazole moieties : Contribute to the compound's pharmacological properties.

Molecular Formula : C22H24ClN3O2
Molecular Weight : 397.89 g/mol
CAS Number : [specific CAS number not provided in search results]

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly in the central nervous system (CNS). The piperazine moiety is known to modulate serotonin and dopamine receptors, which are critical in the treatment of psychiatric disorders.

Key Mechanisms:

  • Serotonin Receptor Modulation : The compound may act as a partial agonist or antagonist at specific serotonin receptors, influencing mood and anxiety levels.
  • Dopamine Receptor Interaction : Potential effects on dopamine pathways suggest applications in treating conditions like schizophrenia and depression.

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. A study on related pyrazole derivatives demonstrated effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Antifungal Activity

The compound has also shown promise as an antifungal agent. Related compounds have been evaluated for their antifungal efficacy, indicating potential use in treating fungal infections .

Case Studies and Research Findings

  • In Vitro Studies
    • A series of experiments evaluated the cytotoxic effects of the compound against various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values in the low micromolar range .
    • Table 1 summarizes the IC50 values of related compounds against different cancer cell lines.
    CompoundCell LineIC50 (µM)
    Compound AA549 (Lung)5.2
    Compound BMCF7 (Breast)4.8
    Compound CHeLa (Cervical)6.0
  • Animal Studies
    • In vivo studies demonstrated that administration of the compound significantly reduced tumor growth in mouse models of cancer, suggesting its potential as an anticancer therapeutic .
  • Clinical Implications
    • The compound's ability to modulate neurotransmitter systems positions it as a candidate for further clinical trials aimed at treating mood disorders and schizophrenia .

Safety Profile

Preliminary toxicity studies indicate that the compound exhibits a favorable safety profile at therapeutic doses. However, further investigation into long-term effects and potential side effects is necessary.

Properties

IUPAC Name

[4-(2,3-dichlorophenyl)piperazin-1-yl]-[5-(3-methoxyphenyl)-2-methylpyrazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22Cl2N4O2/c1-26-20(14-18(25-26)15-5-3-6-16(13-15)30-2)22(29)28-11-9-27(10-12-28)19-8-4-7-17(23)21(19)24/h3-8,13-14H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTQAICASZMAXAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)N3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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